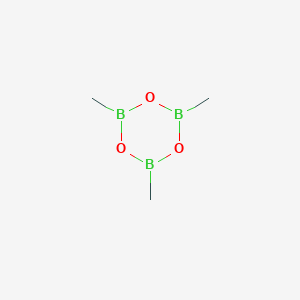

Trimethylboroxine

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2,4,6-trimethyl-1,3,5,2,4,6-trioxatriborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9B3O3/c1-4-7-5(2)9-6(3)8-4/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBBSAMQTQCPOBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OB(OB(O1)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9B3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90341570 | |

| Record name | Trimethylboroxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90341570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

823-96-1 | |

| Record name | Trimethylboroxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=823-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylboroxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90341570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of Trimethylboroxine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylboroxine, a six-membered heterocyclic compound with alternating boron and oxygen atoms, each boron atom being substituted with a methyl group, holds a significant position in synthetic organic chemistry. Its utility as a versatile reagent, particularly in methylation reactions and as a precursor for various organoboron compounds, has led to its widespread use in academic and industrial research. This technical guide provides a comprehensive overview of the historical discovery and the evolution of synthetic methodologies for this compound, presenting detailed experimental protocols, quantitative data, and visual representations of key processes to aid researchers in their scientific endeavors.

Historical Perspective

The journey to the isolation and characterization of this compound is rooted in the broader history of organoboron chemistry. The first synthesis of a boronic acid, ethylboronic acid, was reported by Edward Frankland in 1860.[1] However, it was not until the 1930s that the general class of boroxines, the cyclic anhydrides of boronic acids, were recognized.[2] These early preparations typically involved the straightforward dehydration of the corresponding boronic acids.[2]

The specific synthesis and characterization of this compound evolved through the work of several notable chemists. Key advancements in the preparation of this compound were made by researchers such as Goubeau and Keller, and later by Nobel laureate Herbert C. Brown, whose extensive work on organoboranes significantly contributed to the accessibility and utility of this compound and related compounds.[3][4]

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented below. This data is essential for its identification and handling in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₃H₉B₃O₃ | [5] |

| Molecular Weight | 125.53 g/mol | [5] |

| Appearance | Colorless liquid | [5] |

| Boiling Point | 78-80 °C | [5] |

| Melting Point | -38 °C | |

| Density | 0.898 g/mL at 25 °C | |

| ¹H NMR (CDCl₃) | ||

| Chemical Shift (δ) | ~0.3 ppm (s, 9H) | [5] |

| ¹¹B NMR | ||

| Chemical Shift (δ) | ~33 ppm | |

| Infrared (IR) | ||

| B-O stretching | ~1380-1320 cm⁻¹ | [5] |

| B-C stretching | ~1150 cm⁻¹ |

Synthesis Methodologies

Several synthetic routes to this compound have been developed over the years, each with its own advantages and limitations. The following sections provide detailed experimental protocols for the most significant methods.

Dehydration of Methylboronic Acid

This is the most classical and straightforward approach to this compound, relying on the removal of water from methylboronic acid to drive the equilibrium towards the formation of the cyclic anhydride.

Experimental Protocol:

-

Reagents: Methylboronic acid, dehydrating agent (e.g., concentrated sulfuric acid, phosphorus pentoxide, or azeotropic removal of water).

-

Procedure (Azeotropic Dehydration):

-

A solution of methylboronic acid in a suitable solvent that forms an azeotrope with water (e.g., toluene) is placed in a round-bottom flask equipped with a Dean-Stark apparatus and a condenser.

-

The mixture is heated to reflux.

-

Water is continuously removed from the reaction mixture as it collects in the Dean-Stark trap.

-

The reaction is monitored by the cessation of water collection.

-

The solvent is removed under reduced pressure to yield crude this compound.

-

Purification is achieved by distillation.

-

-

Quantitative Data:

-

Yield: Typically high, often exceeding 90%.

-

Reaction Time: Varies depending on the scale and efficiency of water removal, but generally a few hours.

-

Synthesis from Boric Acid and Trimethyl Borate

This method provides a convenient and scalable route to this compound from readily available starting materials. The use of a Dean-Stark apparatus is crucial for driving the reaction to completion by removing the methanol byproduct.[5]

Experimental Protocol:

-

Reagents: Boric acid, trimethyl borate, cyclohexane (solvent).

-

Procedure:

-

Boric acid (1.0 eq) and trimethyl borate (2.0 eq) are suspended in cyclohexane in a round-bottom flask equipped with a Dean-Stark apparatus and a condenser.[5]

-

The mixture is heated to reflux with vigorous stirring.[5]

-

Methanol, formed as a byproduct, is collected in the Dean-Stark trap.[5]

-

The reaction is monitored by the amount of methanol collected.

-

After the theoretical amount of methanol is collected, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The resulting crude product is purified by distillation to afford this compound as a colorless liquid.

-

-

Quantitative Data: [5]

-

Yield: ~92%

-

Reaction Time: 3 hours

-

Carbonylation of Borane-Dimethyl Sulfide

Pioneered by Herbert C. Brown, this method involves the reaction of a borane complex with carbon monoxide, providing a high-yield route to this compound.[6]

Experimental Protocol:

-

Reagents: Borane-dimethyl sulfide complex, carbon monoxide, lithium borohydride (catalyst), tetrahydrofuran (solvent).

-

Procedure:

-

A solution of borane-dimethyl sulfide complex in anhydrous tetrahydrofuran is placed in a suitable pressure reactor.

-

A catalytic amount of lithium borohydride is added.

-

The reactor is pressurized with carbon monoxide.

-

The reaction mixture is stirred at a specified temperature and pressure for a designated time.

-

After the reaction is complete, the pressure is released, and the solvent is removed under reduced pressure.

-

The crude product is purified by distillation.

-

-

Quantitative Data:

-

Yield: High yields are generally reported for this method.

-

Reaction Conditions: Typically requires elevated pressure and temperature.

-

Goubeau and Keller Synthesis

This high-temperature method involves the reaction of trimethylborane with boric oxide. While it provides a high yield, the handling of the pyrophoric trimethylborane presents a significant safety challenge.

Experimental Protocol:

-

Reagents: Trimethylborane, Boric oxide (B₂O₃).

-

Procedure:

-

Trimethylborane and boric oxide are sealed in a high-pressure ampoule.

-

The ampoule is heated to a high temperature (e.g., 300-450 °C).

-

After the reaction period, the ampoule is cooled, and the product is isolated.

-

Purification is typically achieved by distillation.

-

-

Quantitative Data:

-

Yield: Reported to be high.

-

Reaction Conditions: Requires high temperatures and pressures, and specialized equipment for handling pyrophoric reagents.

-

Conclusion

The synthesis of this compound has evolved from early dehydration methods to more sophisticated and scalable procedures. For laboratory-scale synthesis, the reaction of boric acid and trimethyl borate with azeotropic removal of methanol offers a practical, high-yielding, and safe alternative to the other described methods. The carbonylation route developed by H.C. Brown is also highly efficient but requires handling of carbon monoxide under pressure. The Goubeau and Keller method, while historically significant, is less commonly used due to the hazardous nature of trimethylborane. This guide provides researchers with the necessary historical context, detailed protocols, and comparative data to select and implement the most suitable synthetic strategy for their specific needs in the preparation of this valuable organoboron reagent.

References

- 1. Boronic acid - Wikipedia [en.wikipedia.org]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. Herbert Charles Brown | Biography, Significance, Discoveries, & Nobel Prize | Britannica [britannica.com]

- 4. Herbert C. Brown - Wikipedia [en.wikipedia.org]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. pubs.acs.org [pubs.acs.org]

Theoretical Insights into the Molecular Structure of Trimethylboroxine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylboroxine, (CH₃BO)₃, is a planar, six-membered heterocyclic molecule with alternating boron and oxygen atoms, and a methyl group attached to each boron atom. This compound and its derivatives are of significant interest due to their applications in organic synthesis, materials science, and as potential pharmacophores. Understanding the molecular structure and vibrational properties of this compound is crucial for elucidating its reactivity and designing new applications. Theoretical and computational chemistry provide powerful tools to investigate these properties at an atomic level. This technical guide summarizes key findings from theoretical studies on the structure of this compound, presenting quantitative data, detailing computational methodologies, and illustrating the typical workflow employed in such studies.

Molecular Geometry

| Parameter Range | Value |

| B-O Bond Length | 1.35 - 1.41 Å |

Further detailed quantitative data on B-C bond lengths, and O-B-O, B-O-B, and O-B-C bond angles from specific high-level theoretical studies require more targeted computational work.

Vibrational Frequencies

The vibrational spectrum of this compound has been investigated through theoretical calculations. The fundamental normal modes have been computed, providing insights into the molecule's dynamics and a theoretical basis for the interpretation of experimental infrared and Raman spectra. The table below presents the fundamental normal modes for this compound calculated at the B3LYP/6-31G(d,p) level of theory.

| Symmetry | Assignment | Frequency (cm⁻¹) |

| A' | Ring Breathing | 1383 |

| A' | B-C Stretching | 1152 |

| A' | CH₃ Rocking | 937 |

| A' | Ring Deformation | 715 |

| A' | B-C Bending | 496 |

| A'' | Out-of-plane Ring Deformation | 693 |

| A'' | CH₃ Torsion | 145 |

| E' | Ring Stretching | 1395 |

| E' | CH₃ Asymmetric Stretching | 3001 |

| E' | CH₃ Symmetric Stretching | 2925 |

| E' | CH₃ Asymmetric Deformation | 1458 |

| E' | CH₃ Symmetric Deformation | 1321 |

| E' | B-C Stretching | 1032 |

| E' | Ring Deformation | 560 |

| E' | B-C Bending | 320 |

| E'' | Out-of-plane CH₃ Wagging | 890 |

| E'' | Out-of-plane Ring Deformation | 430 |

Experimental and Computational Protocols

The theoretical investigation of this compound's structure typically involves a series of well-defined computational steps. These protocols are designed to find the most stable molecular conformation and to characterize its properties.

Key Computational Methods

A variety of quantum chemical methods have been employed to study boroxine derivatives. The choice of method represents a trade-off between computational cost and accuracy. Commonly used levels of theory include:

-

Density Functional Theory (DFT): This is a widely used method that provides a good balance between accuracy and computational efficiency. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently chosen for its reliability in predicting geometries and vibrational frequencies of organic and organometallic compounds.

-

Møller-Plesset Perturbation Theory (MP2): This is a post-Hartree-Fock method that includes electron correlation effects, generally leading to more accurate results than DFT for certain systems, albeit at a higher computational cost.

-

Restricted Hartree-Fock (RHF): This is a more fundamental ab initio method that does not include electron correlation. While less accurate for many properties, it can be a useful starting point for more advanced calculations.

Basis Sets

The accuracy of quantum chemical calculations also depends on the choice of the basis set, which is a set of mathematical functions used to describe the atomic orbitals. Common basis sets used in the study of this compound and related compounds include:

-

Pople-style basis sets: 6-31G(d,p) is a popular double-zeta basis set that includes polarization functions on heavy atoms (d) and hydrogen atoms (p), which are important for accurately describing chemical bonds.

-

Correlation-consistent basis sets: aug-cc-pVTZ (augmented correlation-consistent polarized valence triple-zeta) is a larger and more flexible basis set that is often used for high-accuracy calculations. The "aug" prefix indicates the addition of diffuse functions, which are important for describing anions and weak interactions.

Geometry Optimization

The first step in a typical theoretical study is to perform a geometry optimization. This is an iterative process where the energy of the molecule is minimized with respect to the positions of its atoms. The result of a successful geometry optimization is a stationary point on the potential energy surface, which usually corresponds to a stable conformer of the molecule.

Frequency Calculation

Following a successful geometry optimization, a frequency calculation is performed. This involves calculating the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). Diagonalizing the Hessian matrix yields the vibrational frequencies and the corresponding normal modes. An important check is that for a true energy minimum, all calculated vibrational frequencies should be real (i.e., not imaginary). The presence of imaginary frequencies indicates that the optimized structure is a transition state rather than a stable minimum.

Workflow for Theoretical Analysis

The logical flow of a computational study on a molecule like this compound can be visualized as a straightforward workflow. This process ensures a systematic and rigorous investigation of the molecule's properties.

Caption: Computational workflow for the theoretical analysis of this compound.

Conclusion

Theoretical studies provide invaluable insights into the molecular structure and properties of this compound. Through methods like DFT and MP2 with appropriate basis sets, it is possible to obtain detailed information about its geometry and vibrational dynamics. The planarity of the boroxine ring and the partial double bond character of the B-O bonds are key structural features that influence its chemical behavior. The computational protocols and workflows outlined in this guide provide a framework for researchers to conduct their own theoretical investigations into this important class of molecules, paving the way for the rational design of new materials and therapeutic agents.

Quantum Chemical Calculations of Boroxine Rings: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and practical applications of quantum chemical calculations in the study of boroxine rings. Boroxines, the six-membered cyclotrimeric anhydrides of boronic acids, are of significant interest in organic synthesis, materials science, and drug development.[1][2] Computational chemistry provides a powerful lens through which to understand the structure, stability, reactivity, and electronic properties of these fascinating heterocyclic systems.

Introduction to Boroxine Ring Calculations

Quantum chemical calculations offer a route to elucidate the fundamental properties of boroxine rings that can be challenging to determine experimentally. These methods allow for the precise determination of molecular geometries, vibrational frequencies, and electronic characteristics, providing critical insights for the design of novel boroxine-based compounds.

The formation of boroxine from the dehydration of boronic acid is a key reaction, and computational studies have been instrumental in understanding its thermodynamics.[1] Calculations have shown that this dehydration is typically endothermic in the gas phase.[1] For instance, at the MP2/aug-cc-pVTZ level of theory, the enthalpy of reaction (ΔH298) for the formation of boroxine from boronic acid is +12.2 kcal/mol in a vacuum.[1]

Computational Methodologies

A variety of quantum chemical methods are employed to study boroxine rings, each with its own balance of accuracy and computational cost. The choice of method and basis set is crucial for obtaining reliable results.

Key Computational Approaches

-

Density Functional Theory (DFT): DFT is a widely used method for boroxine calculations due to its favorable accuracy-to-cost ratio. The B3LYP functional is frequently employed, often in conjunction with Pople-style basis sets like 6-311+G(d) or 6-311++G(d,p).[1][3][4] DFT has been successfully used to investigate ring strain, thermodynamics of formation, and electronic properties.[1][3][4][5] For example, B3LYP/6-311+G(d) calculations have been used to determine the strain enthalpies of (HBO)3.[3][4]

-

Møller-Plesset Perturbation Theory (MP2): Second-order Møller-Plesset perturbation theory (MP2) is a more computationally intensive method that provides a higher level of accuracy by including electron correlation effects. It is often used with Dunning's correlation-consistent basis sets, such as aug-cc-pVTZ, for more precise energy and geometry calculations.[1]

-

Coupled Cluster (CC) Theory: For even higher accuracy, especially for electronic properties, coupled-cluster methods like CCSD(T) can be used, though they are the most computationally demanding.[1] These are often used for single-point energy calculations on geometries optimized at a lower level of theory.[1]

Basis Sets

The selection of a basis set is critical in quantum chemical calculations. For boroxine systems, it is important to include diffuse functions to accurately describe the bonding, particularly in dehydration reactions.[1] Commonly used basis sets include:

-

Pople-style basis sets: 6-311+G(d), 6-311++G(d,p)

-

Dunning's correlation-consistent basis sets: cc-pVDZ, aug-cc-pVDZ, cc-pVTZ, aug-cc-pVTZ[6]

Software

A variety of software packages are available for performing quantum chemical calculations on boroxine rings. Some of the most commonly used programs include:

-

Gaussian: A comprehensive suite of programs for a wide range of quantum chemical calculations.[1]

-

Amsterdam Density Functional (ADF): A software package specializing in DFT calculations, particularly for electronic properties and spectroscopy.[7][8]

-

GAMESS: A general-purpose quantum chemistry software package that is available at no cost to academic and industrial users.[9][10]

-

ORCA: A flexible and efficient quantum chemistry program package.[11]

Quantitative Data Summary

The following tables summarize key quantitative data obtained from quantum chemical calculations of boroxine and its derivatives.

Table 1: Calculated Thermodynamic Properties of Boroxine Formation

| Reaction | Computational Level | ΔE (kcal/mol) | ΔH298 (kcal/mol) | ΔG298 (kcal/mol) | Reference |

| 3 H–B(OH)2 → H3B3O3 + 3 H2O (in vacuo) | MP2/aug-cc-pVTZ | - | +12.2 | - | [1] |

| 3 H–B(OH)2 → H3B3O3 + 3 H2O (in CCl4) | PCM:UFF/MP2/aug-cc-pVTZ | - | +11.2 | +4.5 | [1] |

| 3 H–B(OH)2 → H3B3O3 + 3 H2O (aqueous) | PCM:UFF/MP2/aug-cc-pVTZ | - | +9.8 | - | [1] |

| 3 (HO)–B(OH)2 → (HO)3B3O3 + 3 H2O (in vacuo) | MP2/aug-cc-pVTZ | +10.1 | +7.3 | - | [1] |

Table 2: Calculated Geometric Parameters of Boroxine (H3B3O3)

| Parameter | Computational Level | Value | Reference |

| B-O bond length | MP2/aug-cc-pVTZ | 1.382 Å | [1] |

| B-H bond length | MP2/aug-cc-pVTZ | 1.183 Å | [1] |

| B-O-B angle | MP2/aug-cc-pVTZ | 119.9° | [1] |

| O-B-O angle | MP2/aug-cc-pVTZ | 120.1° | [1] |

Table 3: Calculated Strain Enthalpies of Boroxine Rings

| Molecule | Computational Level | Strain Enthalpy (kJ/mol) | Reference |

| (HBO)3 | B3LYP/6-311+G(d) | 11.4 | [3][4] |

| (HBO)4 | B3LYP/6-311+G(d) | 31.6 | [3][4] |

Visualizations

The following diagrams illustrate key processes and relationships relevant to the computational study of boroxine rings.

Caption: Computational workflow for the dehydration of boronic acid to form a boroxine ring.

Caption: Logical relationship between computational methods, basis sets, and calculated properties.

Experimental Protocols: A Computational Approach

The following outlines a general computational protocol for investigating a boroxine derivative.

-

Structure Building: Construct the initial 3D structure of the boroxine derivative using molecular modeling software such as Avogadro or Chemcraft.[10][12]

-

Geometry Optimization: Perform a geometry optimization to find the minimum energy structure of the molecule.

-

Method: B3LYP or a similar DFT functional.

-

Basis Set: A Pople-style basis set such as 6-311+G(d).

-

Software: Gaussian, GAMESS, or ORCA.

-

-

Vibrational Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to obtain vibrational spectra and zero-point vibrational energy (ZPVE).

-

Method and Basis Set: Same as the geometry optimization.

-

-

Single-Point Energy Calculation (Optional but Recommended): For higher accuracy, perform a single-point energy calculation on the optimized geometry using a more sophisticated method and a larger basis set.

-

Method: MP2 or CCSD(T).

-

Basis Set: An augmented correlation-consistent basis set like aug-cc-pVTZ.

-

-

Analysis of Results: Analyze the output files to extract key data, including:

-

Optimized Cartesian coordinates.

-

Bond lengths, bond angles, and dihedral angles.

-

Vibrational frequencies and intensities.

-

Electronic energies, enthalpy, and Gibbs free energy.

-

Molecular orbitals and electronic properties.

-

This technical guide provides a foundational understanding of the application of quantum chemical calculations to the study of boroxine rings. By leveraging these computational tools, researchers can gain deeper insights into the behavior of these important molecules, accelerating discovery and innovation in related fields.

References

- 1. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Item - Ring strain in boroxine rings: computational and experimental considerations - Deakin University - Figshare [dro.deakin.edu.au]

- 4. DSpace [scholarbank.nus.edu.sg]

- 5. Computational NEXAFS Characterization of Molecular Model Systems for 2D Boroxine Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]

- 10. Quantum Biochemistry [quantumbiochemistry.org]

- 11. Modern Software for Computer Modeling in Quantum Chemistry and Molecular Dynamics | MDPI [mdpi.com]

- 12. iscitech.com [iscitech.com]

An In-depth Technical Guide to the Electronic Properties of Substituted Boroxines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boroxines, six-membered inorganic rings composed of alternating boron and oxygen atoms (B₃O₃), have garnered significant attention across various scientific disciplines. Their unique electronic structure, characterized by a planar geometry and the presence of vacant p-orbitals on the boron atoms, makes them intriguing building blocks for advanced materials. The ability to tune the electronic properties of the boroxine core through the introduction of various substituents (R) on the boron atoms has opened up a plethora of applications, ranging from organic electronics and covalent organic frameworks (COFs) to drug delivery systems. This technical guide provides a comprehensive overview of the electronic properties of substituted boroxines, detailing the theoretical and experimental methodologies used for their characterization and summarizing key quantitative data.

The Influence of Substituents on Electronic Properties

The electronic nature of the substituents attached to the boron atoms plays a pivotal role in modulating the electronic properties of the boroxine ring. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) exert distinct effects on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the HOMO-LUMO gap, and the overall charge distribution of the molecule.

Generally, electron-donating groups increase the electron density of the boroxine ring, leading to a destabilization (increase in energy) of the HOMO. Conversely, electron-withdrawing groups decrease the electron density, resulting in a stabilization (decrease in energy) of both the HOMO and LUMO. These shifts in orbital energies directly impact the material's conductivity, optical properties, and reactivity.

Quantitative Electronic Properties of Substituted Boroxines

The following tables summarize key quantitative data on the electronic properties of various substituted boroxines, including HOMO and LUMO energies, HOMO-LUMO energy gaps, and ionization potentials. This data has been compiled from both computational studies and experimental measurements.

| Substituent (R) | HOMO Energy (Hartree) | LUMO Energy (Hartree) | HOMO-LUMO Gap (Hartree) |

| H | -0.3360 | -0.0157 | 0.3203 |

| CH₃ | -0.3101 | 0.0151 | 0.3252 |

| Cl | -0.3381 | -0.0316 | 0.3065 |

| F | -0.3839 | 0.0116 | 0.3955 |

| NO₂ | -0.3303 | -0.1182 | 0.2121 |

Caption: Table 1. Calculated frontier molecular orbital energies and HOMO-LUMO gaps for symmetrically substituted boroxines (R₃B₃O₃) at the B3LYP/6-31G(d,p) level of theory.

| Compound | First Ionization Potential (eV) |

| 2,4,6-Tris(4-formylphenyl)boroxine (TFPB) | 9.46 ± 0.11 |

| Me₃B₃O₃ | 11.42 |

| (MeO)₃B₃O₃ | 10.78 |

Caption: Table 2. Experimental first ionization potentials of selected substituted boroxines.[1][2]

Experimental and Computational Protocols

The characterization of the electronic properties of substituted boroxines relies on a combination of sophisticated experimental techniques and computational modeling.

Synthesis of Substituted Boroxines

The synthesis of substituted boroxines typically involves the dehydration of the corresponding boronic acids.

General Procedure for the Synthesis of Arylboroxines:

-

Starting Material: The respective arylboronic acid is used as the precursor.

-

Dehydration: The arylboronic acid is subjected to dehydration conditions to promote the formation of the boroxine ring. This can be achieved by:

-

Azeotropic distillation with a suitable solvent (e.g., toluene) to remove water.

-

Heating under vacuum.

-

Reaction with a dehydrating agent.

-

-

Purification: The resulting arylboroxine is purified by recrystallization or chromatography.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

Typical Experimental Protocol for XPS Analysis of Boroxine Films:

-

Instrumentation: Near-Ambient Pressure X-ray Photoelectron Spectroscopy (NAP-XPS) is often employed to study the dynamic chemistry of boroxine formation and hydrolysis.

-

Substrate: A suitable substrate, such as a Au(111) film on mica, is prepared by cycles of sputtering and annealing.

-

Deposition: The boronic acid precursors are deposited onto the substrate in a dedicated chamber.

-

Analysis: Core-level spectra (e.g., B 1s, O 1s, C 1s) are acquired at various temperatures and pressures of reactive gases (e.g., water vapor) to monitor the chemical state changes. A monochromatic X-ray source (e.g., Al Kα) is used for excitation. The kinetic energy of the emitted photoelectrons is measured by a hemispherical electron analyzer.

-

Data Analysis: The binding energies of the core levels are determined and compared to reference compounds to identify the chemical states of the elements. For example, the B 1s binding energy can distinguish between boronic acid and boroxine species.[3]

Computational Chemistry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules.

Typical Computational Protocol for DFT Calculations of Boroxine Properties:

-

Software: Gaussian, Amsterdam Density Functional (ADF), or similar quantum chemistry software packages are used.

-

Method: A suitable functional, such as B3LYP or a range-separated functional like CAM-B3LYP, is chosen.

-

Basis Set: A basis set of appropriate size and quality, such as 6-31G(d,p) or aug-cc-pVTZ, is selected to describe the atomic orbitals.

-

Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation.

-

Property Calculation: Once the geometry is optimized, various electronic properties can be calculated, including:

-

HOMO and LUMO energies and their spatial distribution.

-

The HOMO-LUMO gap.

-

Dipole moment.

-

Simulated vibrational spectra (e.g., IR and Raman).

-

NICS (Nucleus-Independent Chemical Shift) values to assess aromaticity.

-

Visualizing Workflows and Pathways

Synthesis of Boroxine-Linked Covalent Organic Frameworks (COFs)

The self-condensation of diboronic acids is a common method for the synthesis of boroxine-linked COFs. The following diagram illustrates the workflow for the synthesis of COF-1.

Caption: Workflow for the synthesis of COF-1.

Boronic Acids in Drug Delivery: Targeting the NF-κB Pathway

Boronic acid-containing drugs, which can exist in equilibrium with their boroxine forms, have shown significant therapeutic potential. For example, the proteasome inhibitor bortezomib is used in cancer therapy and is known to suppress the nuclear factor-κB (NF-κB) signaling pathway.[4]

Caption: Inhibition of the NF-κB pathway by bortezomib.

Conclusion

The electronic properties of substituted boroxines are highly tunable, making them a versatile platform for the design of novel materials with tailored functionalities. Understanding the interplay between substituent effects and the electronic structure of the boroxine core is crucial for advancing their application in diverse fields, from materials science to medicine. The combination of experimental characterization and computational modeling provides a powerful approach to elucidate these properties and guide the rational design of new boroxine-based systems. This guide serves as a foundational resource for researchers and professionals seeking to explore the rich and promising chemistry of substituted boroxines.

References

- 1. Electronic properties of the boroxine–gold interface: evidence of ultra-fast charge delocalization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Electronic properties of the boroxine–gold interface: evidence of ultra-fast charge delocalization - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. Probing dynamic covalent chemistry in a 2D boroxine framework by in situ near-ambient pressure X-ray photoelectron spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Computational Insights into the Aromaticity of Trimethylboroxine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction: The Question of Aromaticity in Boroxines

Aromatic compounds, typified by benzene, exhibit enhanced stability and unique reactivity due to a delocalized π-electron system. The quest to identify and understand aromaticity in inorganic analogues has been a vibrant area of research. Trimethylboroxine, with its planar six-membered ring composed of alternating boron and oxygen atoms, presents an intriguing case study. Early theoretical considerations entertained the possibility of π-delocalization and, consequently, aromatic character. However, as this guide will demonstrate, a combination of advanced computational techniques and spectroscopic evidence has provided a definitive answer.

Computational Methodologies for Assessing Aromaticity

The aromaticity of a molecule is not a directly observable quantity but is inferred from a set of structural, energetic, and magnetic criteria. Computational chemistry offers a powerful toolkit to probe these criteria.

Density Functional Theory (DFT) for Geometry Optimization

A prerequisite for any analysis of aromaticity is an accurate molecular geometry. Density Functional Theory (DFT) has been the workhorse for optimizing the structures of boroxines. A commonly employed method involves the B3LYP functional with the 6-311+G** basis set. This level of theory provides a reliable description of the molecular geometry, which serves as the foundation for subsequent property calculations.

Magnetic Criteria: The Litmus Test for Aromaticity

Magnetic properties, particularly Nucleus-Independent Chemical Shift (NICS), have emerged as the most reliable indicators of aromaticity. NICS calculations probe the magnetic shielding at the center of a ring system. Aromatic compounds exhibit a significant negative NICS value (diatropic ring current), indicative of magnetic shielding, while anti-aromatic compounds show a positive value (paratropic ring current). Non-aromatic systems have NICS values close to zero.

The NICS values are typically calculated using methods such as the Gauge-Including Atomic Orbital (GIAO) method or the Continuous Set of Gauge Transformations (CSGT) method. For a more refined analysis, the total NICS value can be decomposed into contributions from σ and π electrons (NICS(σ) and NICS(π)).

Energetic Criteria: Aromatic Stabilization Energy (ASE)

Aromatic Stabilization Energy (ASE) quantifies the extra stability of a cyclic conjugated system compared to a hypothetical acyclic analogue. While conceptually straightforward, the calculation of ASE can be challenging due to the choice of an appropriate reference system. For boroxine and related systems, it has been noted that ASE does not always correlate well with magnetic criteria of aromaticity.[1]

Quantitative Data: The Evidence Against Aromaticity

Computational studies on boroxine (H₃B₃O₃), the parent compound of this compound, provide compelling quantitative evidence against its aromaticity. The electronic effect of the methyl groups in this compound is not expected to fundamentally alter the electronic nature of the boroxine ring.

A key study employed sophisticated computational methods to determine the NICS values for boroxine.[1] The results are summarized in the table below.

| Compound | Computational Method | NICS(π) (ppm) | NICS(tot) (ppm) | Conclusion |

| Boroxine (B₃O₃H₃) | SOS-DFPT-IGLO/PW91/IGLO-III TZ2P | -0.1 | -0.2 | Non-aromatic |

| Benzene (C₆H₆) | (for comparison) | -29.9 | -8.0 | Aromatic |

Table 1: Calculated Nucleus-Independent Chemical Shift (NICS) values for boroxine and benzene.[1]

The NICS(π) and NICS(tot) values for boroxine are close to zero, in stark contrast to the large negative values for the archetypal aromatic molecule, benzene.[1] This indicates the absence of a significant diatropic ring current, a hallmark of aromaticity. The study concluded that in non-aromatic systems like boroxine, the contributions from π and σ electrons to the total NICS value tend to cancel each other out.[1]

Experimental Corroboration: Photoelectron Spectroscopy

Experimental Protocol: HeI and HeII UV Photoelectron Spectroscopy (UPS)

HeI and HeII UPS are powerful techniques for probing the electronic structure of molecules in the gas phase. The process involves irradiating the sample with photons of a specific energy (21.22 eV for HeI and 40.81 eV for HeII) and measuring the kinetic energy of the ejected electrons. By applying the principle of energy conservation (Ionization Energy = Photon Energy - Kinetic Energy of ejected electron), one can determine the binding energies of the valence electrons. The resulting photoelectron spectrum provides a fingerprint of the molecular orbitals, allowing for a detailed analysis of the electronic structure and bonding.

Visualizing the Computational Workflow

The logical flow of a computational investigation into the aromaticity of a molecule like this compound can be visualized as follows:

Signaling Pathway of Aromaticity Determination

The process of determining aromaticity involves a logical progression from theoretical concepts to computational execution and interpretation of results.

Conclusion

References

The Chemistry and Application of Boroxines: A Technical Guide for Researchers

An in-depth exploration of the history, synthesis, and diverse applications of boroxines, with a focus on their role in materials science and drug development.

Introduction

Boroxines, six-membered heterocyclic compounds with alternating boron and oxygen atoms, have emerged from relative obscurity to become a focal point of research in fields as diverse as materials science, organic synthesis, and medicinal chemistry. These trimeric anhydrides of boronic acids, first predicted to exist in the early 1930s, are now recognized for their unique structural and chemical properties, which are being harnessed to create advanced materials and novel therapeutics. This technical guide provides a comprehensive overview of boroxine chemistry, from its historical roots to its cutting-edge applications, designed for researchers, scientists, and professionals in drug development.

A Brief History of Boroxine Chemistry

The concept of a dianhydride of three boronic acid molecules was first proposed by Yabroff in 1932 and 1933.[1] However, it was not until the 1930s that substituted boroxines were first synthesized and characterized.[2] These compounds are typically solids that exist in equilibrium with their corresponding boronic acids at room temperature.[2] For many years, boroxine research was primarily of academic interest, focusing on fundamental aspects such as their structure, Lewis acidity, and the reversible nature of their formation.[1][3] A significant turning point in boroxine chemistry came with the realization that the reversible formation of the boroxine ring could be exploited as a powerful tool for constructing highly organized molecular architectures.[3] This has led to a surge in research and a rapid expansion of their applications in recent decades.

The Boroxine-Boronic Acid Equilibrium: A Dynamic Covalent Heart

The chemistry of boroxines is intrinsically linked to their equilibrium with the corresponding boronic acids. This dynamic covalent relationship is the cornerstone of many of their applications. The formation of a boroxine from three boronic acid molecules is a dehydration reaction that releases three molecules of water.[3]

References

The Core Reactivity of Trimethylboroxine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylboroxine (TMB), a cyclic anhydride of methylboronic acid, is a versatile and reactive organoboron compound with significant applications across organic synthesis and materials science. This technical guide provides a comprehensive overview of the fundamental reactivity of TMB, with a focus on its utility in palladium-catalyzed cross-coupling reactions, its role in the formation of chiral catalysts, and its emerging applications in materials chemistry. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to offer a practical resource for researchers.

Physicochemical Properties

This compound is a colorless, flammable liquid that is sensitive to moisture and air.[1][2] It is the cyclic trimer of methylboronic acid and exists in equilibrium with its monomeric form, particularly in the presence of water.[3]

| Property | Value | Reference |

| Molecular Formula | C₃H₉B₃O₃ | [4] |

| Molecular Weight | 125.53 g/mol | [4] |

| Boiling Point | 78-80 °C | [5][6][7] |

| Melting Point | -38 °C | [5][6] |

| Density | 0.898 g/mL at 25 °C | [5][6] |

| Refractive Index | n20/D 1.362 | [5][6] |

| Flash Point | -9 °C (closed cup) | [5] |

| Solubility | Not miscible in water | [6][7] |

Core Reactivity and Mechanistic Overview

The reactivity of this compound is primarily dictated by the electrophilic nature of the boron atoms and the lability of the B-O bonds. This allows it to participate in a variety of transformations, acting as a methyl source, a Lewis acid, and a precursor to other organoboron species.

Suzuki-Miyaura Cross-Coupling Reactions

One of the most prominent applications of TMB is as a methylating agent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4][6][8] This reaction enables the formation of a C-C bond between an aryl or vinyl halide/triflate and the methyl group from TMB.[9] TMB serves as a practical and cost-effective alternative to methylboronic acid.[4]

The catalytic cycle, illustrated below, involves the oxidative addition of the organic halide to a Pd(0) complex, followed by transmetalation with the boroxine, and subsequent reductive elimination to yield the methylated product and regenerate the Pd(0) catalyst.[9][10]

The following table summarizes the yields of methylated products from various aryl halides using this compound.

| Entry | Aryl Halide | Catalyst | Base | Solvent | Time (h) | Yield (%) | Reference |

| 1 | 4-Bromobenzophenone | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 6 | 90 | [4] |

| 2 | 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 6 | 85 | [4] |

| 3 | Methyl 4-bromobenzoate | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 6 | 88 | [4] |

| 4 | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | DMF | 71 | 75 | [4] |

| 5 | 4-Chlorobenzonitrile | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 24 | 82 | [4] |

| 6 | 2-Chloropyridine | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane (aq) | 3 | 78 | [4] |

| 7 | 1-Nitronaphthalene | Pd(acac)₂ / BrettPhos | Cs₂CO₃ | Toluene | 24 | 80 | [11] |

| 8 | 4-Nitroanisole | Pd(acac)₂ / BrettPhos | Cs₂CO₃ | Toluene | 24 | 75 | [11] |

Preparation of Chiral Catalysts

This compound is a key reagent in the synthesis of Corey-Bakshi-Shibata (CBS) catalysts, which are chiral oxazaborolidines used for the enantioselective reduction of ketones.[8][12][13] The reaction of a chiral amino alcohol, such as (S)-(-)-2-(diphenylhydroxymethyl)pyrrolidine, with TMB provides the corresponding B-methylated CBS catalyst.[12]

These catalysts, in conjunction with a borane source, facilitate the highly enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols. The mechanism involves the coordination of the borane to the nitrogen of the oxazaborolidine, which then activates the ketone for a face-selective hydride transfer.[13][14]

Dehydrative Condensation and Lewis Acidity

Substituted boroxines, in general, are formed from the dehydration of their corresponding boronic acids.[3] Conversely, TMB can act as a dehydrating agent in certain contexts, driving equilibrium towards the formation of condensation products.[3] The Lewis acidic nature of the boron atoms in TMB allows it to activate carbonyl groups and other Lewis basic functionalities, facilitating nucleophilic attack.[15][16] While less common than its use in cross-coupling, this reactivity is important in understanding its broader synthetic potential.

The formation of boroxines from boronic acids is a reversible dehydration-condensation process.[17]

Applications in Materials Science

This compound serves as an important additive in the electrolyte of high-voltage lithium-ion batteries.[2][7] Its anodic decomposition on the cathode surface can form a stable passivation layer, which improves the interfacial stability and cycling performance of the battery.[7] TMB is also used in the preparation of methylaluminoxane (MAO), a cocatalyst in olefin polymerization.[1][18][19]

Detailed Experimental Protocols

General Procedure for Palladium-Catalyzed Methylation of Aryl Halides with this compound

This protocol is adapted from a general procedure for Suzuki-Miyaura coupling reactions using TMB.[10]

Materials:

-

Aryl halide (1.0 equiv)

-

This compound (1.0 equiv of the trimer)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

-

Potassium carbonate (K₂CO₃) (3.0 equiv)

-

Anhydrous 1,4-dioxane

Procedure:

-

To a dry flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).

-

Add anhydrous 1,4-dioxane to the flask.

-

Add this compound to the reaction mixture.

-

Heat the mixture to 105-115 °C (oil bath temperature) and stir for the time indicated for the specific substrate (typically 6-24 hours).

-

Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite®, washing with a suitable solvent (e.g., THF or ethyl acetate).

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by an appropriate method, such as column chromatography, to obtain the desired methylated product.[10]

Preparation of a B-Methylated CBS Catalyst

This protocol is based on the synthesis of B-methylated oxazaborolidine catalysts.[12]

Materials:

-

(S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidine

-

Methylboronic acid (can be generated in situ from TMB) or this compound

-

Toluene

Procedure:

-

A solution of (S)-(-)-2-(diphenylhydroxymethyl)pyrrolidine in toluene is prepared in a flask equipped with a Dean-Stark trap.

-

An equimolar amount of methylboronic acid (or a corresponding amount of this compound) is added to the solution.

-

The mixture is heated to reflux, and water is removed azeotropically via the Dean-Stark trap.

-

The reaction is monitored by the amount of water collected.

-

Once the reaction is complete, the solvent is removed under reduced pressure to yield the crude B-methylated CBS catalyst, which can often be used without further purification.

Safety and Handling

This compound is a highly flammable liquid and vapor.[11] It is corrosive and can cause severe skin and eye damage.[11] TMB is also sensitive to air and moisture and should be handled under an inert atmosphere.[17] It may form explosive peroxides upon storage, especially in THF solution.[17] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a reagent of significant utility in modern organic chemistry and materials science. Its role as an efficient methylating agent in Suzuki-Miyaura cross-coupling reactions is well-established, providing a practical route to a wide range of methylated aromatic compounds. Furthermore, its application in the synthesis of chiral CBS catalysts underscores its importance in asymmetric synthesis. Emerging applications in energy storage highlight the expanding scope of this versatile organoboron compound. A thorough understanding of its fundamental reactivity, as detailed in this guide, is crucial for its effective and safe utilization in research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Science of Synthesis: Best methods. Best results – Thieme Chemistry [science-of-synthesis.thieme.com]

- 3. Boroxine - Wikipedia [en.wikipedia.org]

- 4. designer-drug.com [designer-drug.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. benchchem.com [benchchem.com]

- 11. A methylation platform of unconventional inert aryl electrophiles: this compound as a universal methylating reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. york.ac.uk [york.ac.uk]

- 13. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 16. Emergent Organoboron Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. An alternative route to methylalumoxane: Synthesis, structure, and the use of model methylalumoxanes as cocatalysts for transition metal complexes in polymerization reactions | Semantic Scholar [semanticscholar.org]

Spectroscopic Characterization of Trimethylboroxine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of trimethylboroxine. It details the methodologies for key analytical techniques and presents quantitative data in a structured format to facilitate research and development.

Molecular Structure and Properties

This compound, with the chemical formula C₃H₉B₃O₃, is a six-membered heterocyclic compound consisting of alternating boron and oxygen atoms, with each boron atom bonded to a methyl group.[1] The boroxine ring is planar, and the molecule belongs to the D₃h point group, indicating a high degree of symmetry.

| Property | Value | Reference |

| Molecular Weight | 125.53 g/mol | [2] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 78-80 °C | [3] |

| Density | 0.898 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.362 | [3] |

Spectroscopic Data

The following sections provide quantitative data obtained from various spectroscopic techniques used to characterize this compound.

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy provides insights into the functional groups and bonding within a molecule.

Table 2.1: FT-IR Vibrational Frequencies and Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 - 2800 | Strong | C-H stretching (aliphatic) |

| ~1390 | Strong | B-O stretching in the boroxine ring |

| ~1250 | Strong | B-O-B stretching in the boroxine ring |

| ~1080 | Medium | B-C stretching |

Note: The FT-IR spectrum of this compound may also show broad peaks in the 3400-3200 cm⁻¹ region due to the presence of boric acid impurities resulting from hydrolysis.[4]

Table 2.2: Raman Spectroscopy Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2930 | Strong | C-H symmetric stretching |

| ~1380 | Medium | B-O symmetric stretching (ring breathing) |

| ~750 | Strong | B-O-B symmetric bending |

| ~550 | Medium | B-C symmetric stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution.

Table 2.3: ¹H NMR Chemical Shift of this compound

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity |

| ¹H | CDCl₃ | ~0.4 | Singlet |

Table 2.4: ¹³C NMR Chemical Shift of this compound

| Nucleus | Solvent | Chemical Shift (δ) ppm |

| ¹³C | CDCl₃ | ~1.0 (broad) |

Note: The ¹³C signal for the methyl group attached to boron is often broad due to quadrupolar relaxation of the boron nucleus.

Table 2.5: ¹¹B NMR Chemical Shift of this compound

| Nucleus | Solvent | Chemical Shift (δ) ppm | Reference |

| ¹¹B | CDCl₃ | ~33 | BF₃·OEt₂ |

Note: The ¹¹B NMR spectrum of boroxines typically shows a single, broad resonance slightly downfield from their corresponding boronic acids.[5][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.

Table 2.6: Electron Ionization Mass Spectrometry (EI-MS) Fragmentation of this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 126 | 20 | [C₃H₉B₃O₃]⁺ (Molecular Ion) |

| 111 | 100 | [C₂H₆B₃O₃]⁺ (Loss of CH₃) |

| 96 | 30 | [CH₃B₃O₃]⁺ (Loss of 2 x CH₃) |

| 83 | 15 | [HB₃O₃]⁺ (Loss of 3 x CH₃) |

| 69 | 40 | [B₃O₃]⁺ |

| 41 | 50 | [B₂O₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the spectroscopic characterization of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of liquid this compound.

Methodology:

-

Sample Preparation: As this compound is a liquid, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Place one to two drops of this compound onto the center of one salt plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.

-

-

Instrumentation:

-

A Fourier-transform infrared spectrometer is used.

-

The sample holder is placed in the beam path of the instrument.

-

-

Data Acquisition:

-

A background spectrum of the clean salt plates is collected first.

-

The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

-

The instrument software automatically subtracts the background from the sample spectrum.

-

-

Data Processing:

-

The resulting spectrum is plotted as absorbance or transmittance versus wavenumber (cm⁻¹).

-

Peak positions are identified and assigned to their corresponding vibrational modes.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹¹B NMR spectra of this compound.

Methodology:

-

Sample Preparation:

-

Prepare a solution of this compound in a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube.[7]

-

A concentration of approximately 5-10 mg/mL for ¹H NMR and 20-50 mg/mL for ¹³C and ¹¹B NMR is recommended.

-

Add a small amount of tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹¹B NMR, an external reference of boron trifluoride diethyl etherate (BF₃·OEt₂) is commonly used (δ = 0.0 ppm).[6][8]

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

-

Data Acquisition:

-

¹H NMR: A standard one-pulse sequence is used. Key parameters include a spectral width of ~15 ppm, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled pulse sequence is used. A wider spectral width (~200 ppm) and a longer acquisition time with more scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

¹¹B NMR: A proton-decoupled one-pulse experiment is generally sufficient.[6] A spectral width of ~200 ppm centered around the expected chemical shift is used. Due to the quadrupolar nature of the ¹¹B nucleus, relaxation times are short, allowing for a short relaxation delay (1-2 seconds).[6]

-

-

Data Processing:

-

The raw data (Free Induction Decay) is Fourier transformed to obtain the frequency-domain spectrum.

-

The spectrum is phased and baseline corrected.

-

Chemical shifts are referenced to the internal or external standard.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate this compound from any volatile impurities and obtain its mass spectrum.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile, anhydrous organic solvent such as hexane or dichloromethane. A concentration of approximately 100 µg/mL is a good starting point.

-

-

Instrumentation:

-

A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.

-

A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent) is suitable for separation.

-

-

Data Acquisition:

-

GC Conditions:

-

Injector Temperature: 150-200 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 150 °C) at a rate of 10-20 °C/min to ensure good separation.

-

Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

-

Injection Volume: 1 µL.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 30 to 200.

-

Source Temperature: ~230 °C.

-

Quadrupole Temperature: ~150 °C.

-

-

-

Data Processing:

-

The total ion chromatogram (TIC) is used to identify the peak corresponding to this compound.

-

The mass spectrum of the this compound peak is extracted and analyzed.

-

The molecular ion peak is identified, and the fragmentation pattern is interpreted to elucidate the structure of the fragment ions.

-

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for the spectroscopic characterization of this compound.

References

- 1. rsc.org [rsc.org]

- 2. Solved The chemical shift values of this 13C NMR | Chegg.com [chegg.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. depts.washington.edu [depts.washington.edu]

- 8. NMR Periodic Table: Boron NMR [imserc.northwestern.edu]

An In-depth Technical Guide to Trimethylboroxine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of trimethylboroxine, a versatile organoboron compound. It covers its chemical and physical properties, reactivity, and stability, along with detailed experimental protocols for its synthesis and handling. Furthermore, it explores its significant applications in organic synthesis and its relevance to drug discovery and development.

Core Properties of this compound

This compound (TMB) is the cyclic anhydride of methylboronic acid.[1] It is a six-membered heterocyclic compound with alternating boron and oxygen atoms, with a methyl group attached to each boron atom.[2] Its unique chemical properties make it a valuable reagent in various chemical transformations.

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | References |

| CAS Number | 823-96-1 | [3][4][5] |

| Molecular Formula | C₃H₉B₃O₃ | [3][6] |

| Molecular Weight | 125.53 g/mol | [3][5] |

| Appearance | Colorless to light yellow liquid/solution | [1][4][7] |

| Melting Point | -38 °C | [4][8] |

| Boiling Point | 78-80 °C | [4][8][9] |

| Density | 0.898 g/mL at 25 °C | [4][8] |

| Refractive Index | n20/D 1.362 | [4][8] |

| Flash Point | -9 °C (15.8 °F) - closed cup | [6] |

| Water Solubility | Not miscible | [4][8] |

This compound is a reactive compound with specific handling and storage requirements.

-

Sensitivity : It is sensitive to moisture, air, and light.[7] It readily hydrolyzes in the presence of water to form methylboronic acid.[10]

-

Stability : The product is considered chemically stable under standard ambient conditions (room temperature) when stored properly under an inert atmosphere.[7][11] Commercially, it is often supplied as a solution in THF, which may form explosive peroxides upon prolonged storage.[7]

-

Hazards : It is a highly flammable liquid and vapor.[6] It is incompatible with strong oxidizing agents, acids, bases, and water.[7]

Experimental Protocols

Proper handling, synthesis, and purification are critical for the effective use of this compound.

Several methods for the synthesis of this compound have been reported. One common laboratory-scale preparation involves the dehydration of methylboronic acid.[10] Another method is the reaction of trimethylborane with boron trioxide.[1]

Protocol: Preparation from Trimethylborane and Boron Trioxide [1]

-

Preparation of B₂O₃ : Dehydrate boric acid (H₃BO₃) under vacuum over phosphorus pentoxide (P₂O₅) at 220 °C to obtain anhydrous boron trioxide (B₂O₃) powder. This step is critical as B₂O₃ is very hygroscopic.

-

Reaction Setup : In a sealed tube, with strict exclusion of moisture, combine the anhydrous B₂O₃ powder with trimethylborane (B(CH₃)₃).

-

Reaction Conditions : Heat the sealed tube to 600 °C and maintain this temperature for six hours. The contents will transform into a clear, colorless liquid.

-

Isolation : After cooling, break the tube's tip under a nitrogen atmosphere and connect it to a vacuum line.

-

Purification : Transfer the crude product into a cold trap at -78 °C. Purify the product by removing volatile impurities at -45 °C, followed by distillation of the this compound from a -10 °C trap into a collection receiver at -78 °C.

Caption: Synthesis workflow for this compound.

The primary impurity in this compound is often its hydrolysis product, methylboronic acid.[1] Purification is typically achieved by vacuum distillation, taking advantage of the volatility of this compound.[1]

-

Handling : Use this compound in a well-ventilated area, preferably in a fume hood.[7] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6] All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition due to moisture and air.[7]

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[7] It should be stored under an inert gas.[7] Containers of THF solutions should be dated upon opening and periodically checked for peroxides.[7]

Several analytical techniques are employed to characterize this compound and determine its purity.

-

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) : Used for purity assessment and identification of volatile impurities. This compound itself can be used as a derivatizing agent for GC analysis of other compounds.[1][6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹¹B NMR are used to confirm the structure and purity.

-

Titration : A titration method has been developed for determining the content of this compound in a solution, which can be more accurate than chromatographic or NMR methods for quantitative purposes. The method involves hydrolyzing the this compound and titrating the resulting methylboronic acid with a strong base.

Applications in Research and Drug Development

This compound is a key reagent in several important organic reactions, making it highly valuable in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).

This compound serves as an effective methylating reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[6] This application is crucial for introducing methyl groups to aryl halides and other electrophiles, a common requirement in medicinal chemistry to modify the steric and electronic properties of drug candidates. It has been demonstrated as a universal methylating reagent for a broad range of substrates, including challenging ones like nitroarenes, amides, and esters.

Caption: this compound in Suzuki-Miyaura coupling.

This compound is a key reagent in the preparation of Corey-Bakshi-Shibata (CBS) catalysts.[1] These oxazaborolidine-based catalysts are renowned for their ability to effect highly enantioselective reductions of ketones to alcohols, a critical transformation in the synthesis of chiral drugs.

-

Derivatizing Agent : It is used as a derivatizing agent for gas chromatography analysis.[6][9]

-

Polymerization : It is used in the preparation of methylaluminoxane (MAO), a cocatalyst in olefin polymerization.[6]

-

Energy Storage : It serves as an electrolyte additive to improve the stability of the electrode/electrolyte interface in high-voltage lithium-ion batteries.

Relevance to Signaling Pathways in Drug Discovery

While this compound itself is primarily a synthetic reagent, its hydrolysis product, methylboronic acid, belongs to the boronic acid class of compounds, which have significant biological relevance. Boronic acids and their derivatives are known to interact with biological systems and are the subject of extensive research in drug development.

-

Enzyme Inhibition : The boron atom in boronic acids can act as a Lewis acid, forming reversible covalent bonds with nucleophilic residues (like serine) in the active sites of enzymes.[10] This property is exploited in the design of enzyme inhibitors. For example, Bortezomib, a dipeptide boronic acid derivative, is a potent proteasome inhibitor used in cancer therapy that is known to disrupt the NF-κB signaling pathway.[1]

-

Interaction with Diols : Boronic acids can reversibly bind to 1,2- and 1,3-diols, which are common motifs in biological molecules such as saccharides (sugars) and ribonucleic acids.[3][4] This interaction is being explored for applications in biosensors, drug delivery, and diagnostics.[7]

-

Modulation of Cellular Signaling : Some studies have shown that boronic acid compounds can influence key cellular signaling pathways. For instance, phenylboronic acid has been demonstrated to inhibit cancer cell migration by decreasing the activity of Rho family GTPases (RhoA, Rac1, and Cdc42), which are crucial regulators of the actin cytoskeleton.[5]

The utility of this compound in synthesizing complex organic molecules provides medicinal chemists with a powerful tool to create novel boronic acid-based drug candidates that can potentially target and modulate these and other critical biological pathways.

Caption: Boronic acid inhibiting a serine protease.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Catalytic and Biological Applications of Benzoxaborolones [dspace.mit.edu]

- 6. mdpi.com [mdpi.com]

- 7. nbinno.com [nbinno.com]

- 8. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Boronic acid - Wikipedia [en.wikipedia.org]

- 10. Signaling pathways involved in thrombin-induced cell protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Signaling Pathways in Melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Orbital Analysis of Trimethylboroxine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylboroxine ((CH₃BO)₃), a heterocyclic inorganic compound, presents a unique electronic structure characterized by its six-membered ring of alternating boron and oxygen atoms. This guide provides a comprehensive molecular orbital (MO) analysis of this compound, leveraging computational chemistry data to elucidate its bonding, electronic properties, and aromaticity. The information presented herein is crucial for understanding the reactivity and potential applications of this compound in various scientific and industrial domains, including organic synthesis and materials science. This document summarizes key quantitative data, details computational methodologies, and provides visual representations of the underlying theoretical frameworks.

Introduction

This compound is the trimer of methylboronic acid and belongs to the boroxine family. The B₃O₃ ring is isoelectronic with benzene, leading to questions about its potential aromaticity. Understanding the electronic structure through molecular orbital analysis is fundamental to predicting its chemical behavior. This guide delves into the computational analysis of this compound, focusing on data obtained from Density Functional Theory (DFT) calculations, which provide a robust framework for examining its molecular orbitals.

Computational Methodology

The data presented in this guide is primarily derived from computational studies employing Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level of theory. This approach is a well-established method for obtaining accurate electronic structures and properties of molecules.

Experimental Protocol: Computational Details

A typical computational workflow for the molecular orbital analysis of this compound involves the following steps:

-

Geometry Optimization: The initial step is to determine the lowest energy structure of the this compound molecule. This is achieved by performing a geometry optimization calculation, where the positions of the atoms are systematically varied until a minimum on the potential energy surface is located. The absence of imaginary frequencies in a subsequent vibrational frequency calculation confirms that the optimized structure is a true minimum.

-

Molecular Orbital Calculation: Once the geometry is optimized, a single-point energy calculation is performed to obtain the molecular orbitals and their corresponding energies.

-

Population Analysis: To understand the distribution of electrons within the molecule, population analyses such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis are conducted. These analyses provide insights into atomic charges and bond orders.

-

Aromaticity Analysis: The aromaticity of the boroxine ring is typically evaluated by calculating the Nucleus-Independent Chemical Shift (NICS). A negative NICS value at the center of the ring is indicative of aromatic character.

The logical flow of this computational analysis can be visualized as follows:

Quantitative Data and Analysis

The following sections present key quantitative data obtained from computational studies on this compound.

Geometric Parameters

The optimized geometric parameters of this compound provide foundational information about its structure. The planarity of the B₃O₃ ring is a key feature.

| Parameter | B3LYP/6-31G(d,p) |

| Bond Lengths (Å) | |

| B-O | 1.3835 |

| B-C | 1.5685 |

| Bond Angles (º) | |

| O-B-O | 118.4 |

| B-O-B | 121.6 |

| Table 1: Optimized geometric parameters for this compound. |

The B-O bond length of approximately 1.38 Å is intermediate between a typical B-O single bond (~1.48 Å) and a B=O double bond (~1.20 Å), suggesting some degree of π-character within the ring.

Molecular Orbital Energies

The energies of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic transitions of a molecule.

| Parameter | B3LYP/6-31G(d,p) (Hartrees) | B3LYP/6-31G(d,p) (eV) |

| HOMO Energy | -0.4045 | -11.007 |

| LUMO Energy | 0.0151 | 0.411 |

| HOMO-LUMO Gap | 0.4196 | 11.418 |

| Table 2: Frontier molecular orbital energies and the HOMO-LUMO gap for this compound. |

The large HOMO-LUMO gap indicates high kinetic stability for this compound.

A simplified molecular orbital energy level diagram for this compound is presented below:

Methodological & Application

Application Notes and Protocols for Trimethylboroxine Suzuki Coupling with Aryl Halides

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This application note focuses on the use of trimethylboroxine (TMB) as a practical and cost-effective methylating agent in the Suzuki coupling of aryl halides. TMB serves as a convenient precursor to methylboronic acid, offering a stable, easily handled solid for the introduction of methyl groups onto aromatic and heteroaromatic scaffolds, a common structural motif in pharmaceuticals and functional materials.[1][3] This protocol provides detailed methodologies for researchers utilizing TMB in their synthetic endeavors.

Reaction Principle

The Suzuki-Miyaura coupling reaction catalyzed by palladium complexes facilitates the cross-coupling of an organoboron compound with an organic halide or triflate.[4] In this specific application, this compound reacts with an aryl halide in the presence of a palladium catalyst and a base. The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronate species (derived from TMB) and subsequent reductive elimination to yield the methylated aryl product and regenerate the active Pd(0) catalyst.[4]

Data Presentation